5H,6H,7H-pyrrolo[1,2-a]imidazole-2-sulfonamide is a heterocyclic compound characterized by a fused pyrrole and imidazole ring system with a sulfonamide functional group. The compound is recognized for its potential biological activities and applications in medicinal chemistry, particularly as an inhibitor of various enzymes and receptors involved in disease processes. Its IUPAC name is 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-sulfonamide, and it has the molecular formula .
This compound belongs to the class of pyrroloimidazoles, which are known for their diverse biological activities. It is often synthesized in laboratory settings for research purposes and is available from various chemical suppliers . The compound can be classified under sulfonamides due to the presence of the sulfonamide group, which contributes to its pharmacological properties.
The synthesis of 5H,6H,7H-pyrrolo[1,2-a]imidazole-2-sulfonamide typically involves several key steps:
The reaction conditions are critical for optimizing yield and purity. Parameters such as temperature, solvent choice, and reagent concentrations are adjusted based on the specific synthetic route employed. For instance, common solvents include dichloromethane or methanol, and temperatures may vary from ambient to reflux conditions depending on the reactivity of intermediates .
The molecular structure of 5H,6H,7H-pyrrolo[1,2-a]imidazole-2-sulfonamide features:
The InChI key for this compound is YQKSSYQFTUUWHD-UHFFFAOYSA-N, which allows for easy identification in chemical databases .
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 189.22 g/mol |
IUPAC Name | 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-sulfonamide |
InChI Code | 1S/C6H9N3O2S/c7-12(10,11)6-4-9-3-1-2-5(9)8-6/h4H... |
5H,6H,7H-pyrrolo[1,2-a]imidazole-2-sulfonamide can undergo several chemical reactions due to its functional groups:
The reactivity of this compound is largely attributed to the electrophilic nature of the sulfonamide group. This allows it to act as a versatile intermediate in organic synthesis .
The mechanism of action of 5H,6H,7H-pyrrolo[1,2-a]imidazole-2-sulfonamide primarily involves inhibition of specific enzymes or receptors. The sulfonamide moiety can form covalent bonds with nucleophilic residues in enzyme active sites. This interaction leads to a decrease in enzyme activity and modulation of biological pathways associated with inflammation and other disease processes .
5H,6H,7H-pyrrolo[1,2-a]imidazole-2-sulfonamide is typically encountered as a solid powder at room temperature. Its purity is generally reported at around 95% when obtained from commercial sources .
The compound exhibits stability under standard laboratory conditions but may be sensitive to strong acids or bases due to the presence of the sulfonamide group. Solubility varies depending on the solvent; it shows good solubility in polar solvents like methanol or dimethyl sulfoxide .
5H,6H,7H-pyrrolo[1,2-a]imidazole-2-sulfonamide has several notable applications:
The construction of the pyrrolo[1,2-a]imidazole core relies heavily on transition metal-catalyzed annulation strategies. Photoredox catalysis enables radical-mediated cyclization of 3-aza-1,5-dienes with sulfonyl chlorides under visible light irradiation (385–450 nm), achieving the pyrroloimidazole scaffold via in situ sulfonyl radical addition followed by 5-endo cyclization. This method yields sulfonamide-functionalized derivatives in 41–85% efficiency using fac-Ir(ppy)₃ or Ru(bpy)₃Cl₂ catalysts [5]. For non-photochemical routes, Ni–Al bimetallic systems with chiral SPO ligands facilitate enantioselective intramolecular cyclization of N-alkenylimidazoles, constructing β-stereocenters with >90% ee [1]. Palladium catalysis further enables decarboxylative annulation, though substrate limitations exist.
Table 1: Catalytic Systems for Pyrroloimidazole Annulation
Catalyst | Reaction Type | Key Conditions | Yield Range | Stereoselectivity |
---|---|---|---|---|
fac-Ir(ppy)₃ | Radical sulfonylation/cyclization | Visible light, K₃PO₄, CH₂Cl₂ | 41–85% | N/A |
Ni–Al/SPO ligand | Enantioselective cyclization | Toluene, 80°C | 70–92% | >90% ee |
Pd(OAc)₂ | Decarboxylative annulation | DMF, 100°C, CuI | 45–78% | Moderate |
Fragment coupling leverages pre-formed heterocyclic modules for late-stage sulfonamide incorporation. A prominent strategy involves condensing 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole with sulfonyl chlorides or sulfonyl hydrazides under copper catalysis. This approach enables C–S bond formation at C2 with high regiocontrol, avoiding N1-sulfonylation due to steric and electronic biases [4] [7]. Alternatively, cation-π interactions enhance reactivity in fragment couplings; Cs₂CO₃ activates 3-aza-1,5-dienes toward perfluoroalkylation, where the product’s chromophore acts as an internal photosensitizer [2]. This exogenous-photocatalyst-free method achieves 72% yield for perfluorobutyl derivatives.
Table 2: Fragment Coupling Strategies
Building Block | Sulfonylation Agent | Key Interaction/Activator | Product Scaffold | Yield |
---|---|---|---|---|
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole | ArSO₂Cl | Cu(II) catalysis | C2-sulfonylated pyrroloimidazole | 46–82% |
3-Aza-1,5-diene | RF-I | Cs⁺-π interaction | 3-Perfluoroalkyl-4-pyrrolin-2-one | 72% |
N-Substituted enamide | TosCl | Radical addition/6-endo cyclization | Sulfonylated six-membered rings | 57–79% |
While direct CuAAC applications to pyrrolo[1,2-a]imidazole-2-sulfonamides are limited in current literature, the scaffold’s envelope conformation (observed in crystal structures) positions C3 and N1 for orthogonal functionalization [6]. This enables "clickable" handles:
Controlling sulfonylation regiochemistry is critical due to competing N1 vs. C2 reactivity. Two dominant strategies exist:
Solvent polarity and thermal control significantly impact annulation-sulfonylation sequences:
Table 3: Optimization Parameters for Key Synthetic Steps
Reaction Stage | Optimal Solvent | Temperature | Critical Additive | Yield Improvement |
---|---|---|---|---|
Photoredox sulfonylation | CH₂Cl₂ | 25°C | K₃PO₄ (1.5 equiv.) | +22% vs. THF |
Imidazole cyclization | Formic acid | 80°C | None | Quantitative vs. 60% (50°C) |
Enamide cyclization | DCE | 60°C | CuTc (10 mol%) | +18% vs. MeCN |
Microwave annulation | DMF | 120°C (μW) | Na₂CO₃ | 82% in 0.5 h vs. 20 h |
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4